Cas no 6863-76-9 (3-Chloropyrazine 1-oxide)

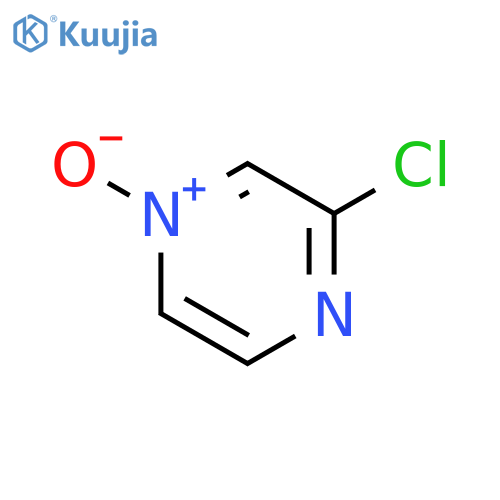

3-Chloropyrazine 1-oxide structure

商品名:3-Chloropyrazine 1-oxide

3-Chloropyrazine 1-oxide 化学的及び物理的性質

名前と識別子

-

- Pyrazine, 2-chloro-,4-oxide

- 3-chloro-1-oxidopyrazin-1-ium

- 3-chloro-1-oxido-pyrazine

- 2-Chloropyrazin-4-oxid

- 2-chloro-pyrazin-4-oxide

- 2-chloro-pyrazine 4-oxide

- 3-Chloropyrazine 1-oxide

- ICTJTHXSPXEBFR-UHFFFAOYSA

- 3-CHLOROPYRAZIN-1-IUM-1-OLATE

- A836210

- E85518

- NSC381064

- InChI=1/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H

- EN300-1587903

- ICTJTHXSPXEBFR-UHFFFAOYSA-N

- DTXSID20321769

- NSC-381064

- 3-Chloropyrazine1-oxide

- 2-Chloro-,4-oxidepyrazine

- SCHEMBL1849479

- Z1255465409

- BS-24476

- 6863-76-9

- 3-chloropyrazine-1-oxide

- ICTJTHXSPXEBFR-UHFFFAOYSA-

- 3-chloro-1-oxido-pyrazin-1-ium

- AC-907/25004277

- 3-chloro-pyrazine-1-N-oxide

- pyrazine 1-oxide, 3-chloro-

-

- インチ: InChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H

- InChIKey: ICTJTHXSPXEBFR-UHFFFAOYSA-N

- ほほえんだ: C1=NC(=C[N+](=C1)[O-])Cl

計算された属性

- せいみつぶんしりょう: 129.99300

- どういたいしつりょう: 129.9933904g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 80.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- PSA: 38.35000

- LogP: 1.16350

3-Chloropyrazine 1-oxide セキュリティ情報

3-Chloropyrazine 1-oxide 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Chloropyrazine 1-oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1587903-1.0g |

3-chloropyrazin-1-ium-1-olate |

6863-76-9 | 95% | 1.0g |

$195.0 | 2023-07-10 | |

| Enamine | EN300-1587903-5.0g |

3-chloropyrazin-1-ium-1-olate |

6863-76-9 | 95% | 5.0g |

$600.0 | 2023-07-10 | |

| Chemenu | CM334759-5g |

3-Chloropyrazine 1-oxide |

6863-76-9 | 95%+ | 5g |

$661 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1265918-5g |

Pyrazine, 2-chloro-,4-oxide |

6863-76-9 | 95% | 5g |

$180 | 2024-06-07 | |

| TRC | C384283-100mg |

3-Chloropyrazine 1-oxide |

6863-76-9 | 100mg |

$ 95.00 | 2022-06-06 | ||

| Enamine | EN300-1587903-2.5g |

3-chloropyrazin-1-ium-1-olate |

6863-76-9 | 95% | 2.5g |

$346.0 | 2023-07-10 | |

| Enamine | EN300-1587903-5000mg |

3-chloropyrazin-1-ium-1-olate |

6863-76-9 | 95.0% | 5000mg |

$600.0 | 2023-09-23 | |

| Enamine | EN300-1587903-50mg |

3-chloropyrazin-1-ium-1-olate |

6863-76-9 | 95.0% | 50mg |

$45.0 | 2023-09-23 | |

| Aaron | AR005PNC-1g |

Pyrazine, 2-chloro-,4-oxide |

6863-76-9 | 95% | 1g |

$61.00 | 2025-01-23 | |

| A2B Chem LLC | AC65420-5g |

3-Chloropyrazine 1-oxide |

6863-76-9 | 98% | 5g |

$176.00 | 2024-04-19 |

3-Chloropyrazine 1-oxide 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

6863-76-9 (3-Chloropyrazine 1-oxide) 関連製品

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6863-76-9)3-Chloropyrazine 1-oxide

清らかである:99%

はかる:5g

価格 ($):238.0